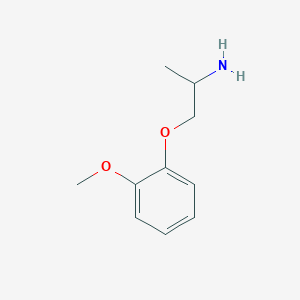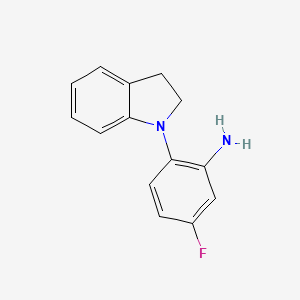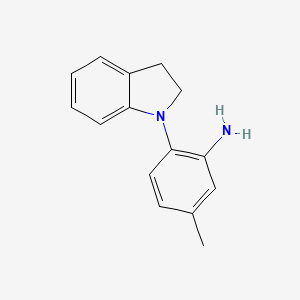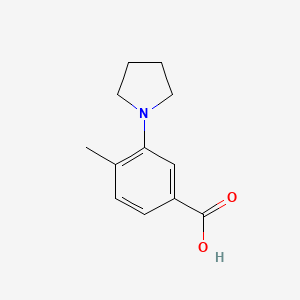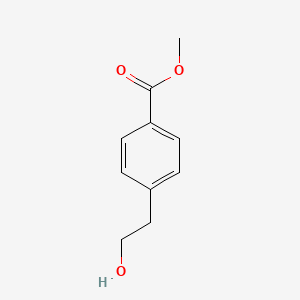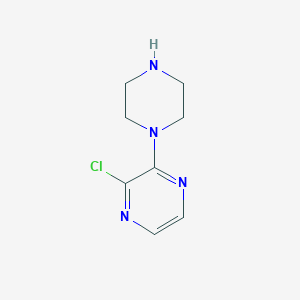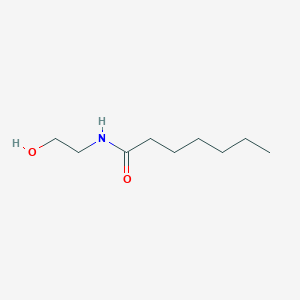![molecular formula C10H10N4OS B1317750 N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide CAS No. 81837-98-1](/img/structure/B1317750.png)
N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide
Overview
Description
“N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide” is a compound that contains a thiadiazole scaffold and benzamide groups . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of “N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide” derivatives has been carried out under microwave irradiation . The process involves the condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives and 4-chlorobenzofuro .
Molecular Structure Analysis
The molecular formula of “N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide” is C10H10N4OS, and its molecular weight is 234.28 .
Scientific Research Applications
Antiviral Activity
1,3,4-thiadiazole derivatives have been studied for their antiviral properties. For instance, certain derivatives have shown inhibitory activity against HIV-1 and HIV-2 strains by preventing the virus-induced cytopathic effect in human cells .
Anticancer Activity
These compounds have also been evaluated for their potential anticancer effects. Modifications to the parent compound’s structure, such as replacing the phenyl group with furan or thiophene rings, have resulted in a significant increase in in vitro anticancer activity .
Antimicrobial Agents
A series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated as antimicrobial agents. These studies aim to develop new treatments for various microbial infections .
Cytotoxic Effects
The cytotoxic properties of 1,3,4-thiadiazole derivatives are being explored. Some compounds have shown promising results against cancer cell lines, with certain derivatives exhibiting high cytotoxicity against breast cancer and lung cancer cell lines .
properties
IUPAC Name |
N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-10-14-13-8(16-10)6-12-9(15)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNSDUNRYYQVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510132 | |
| Record name | N-[(5-Amino-1,3,4-thiadiazol-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide | |
CAS RN |
81837-98-1 | |
| Record name | N-[(5-Amino-1,3,4-thiadiazol-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide considered a promising scaffold for the development of new anticancer agents?
A1: N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide incorporates three distinct chemical moieties known for their biological activities: a thiadiazole ring, a benzamide group, and a Schiff base linker. Thiadiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer effects. [] Benzamide derivatives are also recognized for their therapeutic potential, including anticancer activity. [] Combining these groups, linked by a Schiff base, allows for the exploration of potentially synergistic effects and enhanced anticancer activity.
Q2: How does the synthesis method impact the development of these novel anticancer agents?
A2: The research highlights the use of microwave irradiation as a key factor in the efficient synthesis of N-[(5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl]benzamide derivatives. [] Compared to traditional methods, this approach offers significant advantages: reduced reaction times (from 15-18 hours to 15-20 minutes), improved yields, and a more environmentally friendly process by minimizing solvent use. This accelerated synthesis allows for a faster exploration of different structural modifications and their impact on anticancer activity, ultimately contributing to a more efficient drug discovery process.
Q3: What preliminary data suggests the synthesized compounds have anticancer potential?
A3: The study evaluated the in vitro anticancer activity of the synthesized compounds against three human cancer cell lines: SK-MEL-2 (melanoma), HL-60 (leukemia), and MCF-7 (breast cancer). [] The results showed that several of the synthesized compounds exhibited promising anticancer activity, with some even demonstrating GI50 values (concentration required to inhibit cell growth by 50%) comparable to Adriamycin, a known chemotherapeutic agent. These findings provide a basis for further investigation into the specific mechanisms of action and potential therapeutic applications of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B1317667.png)

